N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide
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Overview
Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a furan ring, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide typically involves the reaction of 6-(furan-2-yl)pyridin-3-yl)methylamine with pyridine-3-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and proteins.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound also contains a pyridine ring and exhibits similar biological activities.
Indole Derivatives: Compounds containing the indole nucleus have diverse biological activities and are structurally similar due to the presence of aromatic rings.
Uniqueness
N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is unique due to the combination of the furan and pyridine rings along with the sulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-22(20,13-3-1-7-16-11-13)18-10-12-5-6-14(17-9-12)15-4-2-8-21-15/h1-9,11,18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVQEFAJFBQSQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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